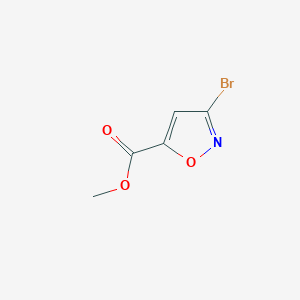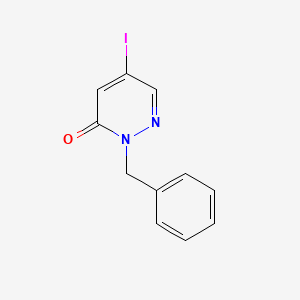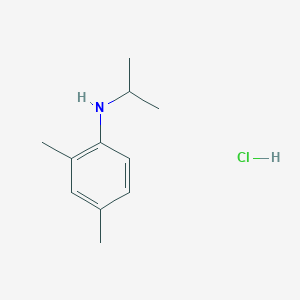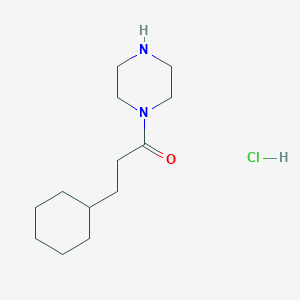![molecular formula C13H8ClFO2 B1452902 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1181639-60-0](/img/structure/B1452902.png)
4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid
Übersicht
Beschreibung
The compound “4’-Chloro-6-fluoro-[1,1’-biphenyl]-3-carboxylic acid” likely belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as biphenyls can be synthesized through various methods such as Suzuki–Miyaura coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of two benzene rings linked together with chlorine and fluorine substituents on one of the rings and a carboxylic acid group on the other .Chemical Reactions Analysis
Biphenyl compounds generally undergo reactions similar to benzene, including electrophilic substitution . More specific reactions would depend on the functional groups present on the biphenyl compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be similar to those of other biphenyl compounds. For instance, the compound “1,1’-Biphenyl, 4-chloro-” has a molecular weight of 188.653 .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
4’-Chloro-6-fluoro-[1,1’-biphenyl]-3-carboxylic acid: derivatives have been synthesized and evaluated for their potential as antibacterial agents . These compounds have shown potent activity against antibiotic-resistant bacteria, including Gram-positive and Gram-negative pathogens. The presence of electron-withdrawing groups on the biphenyl ring enhances their antibacterial efficacy, making them promising candidates for developing new antibiotics to combat resistant strains.
Anticancer Research
Derivatives of biphenyl compounds, which include the core structure of 4’-Chloro-6-fluoro-[1,1’-biphenyl]-3-carboxylic acid , have been synthesized and tested for their anticancer activities . These compounds have shown promise in inhibiting the growth of various cancer cell lines, indicating their potential use in cancer therapy.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in Suzuki coupling reactions . This reaction is pivotal in constructing carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are significant in the development of OLEDs . The electron-withdrawing fluorine atom can enhance the electroluminescent properties of materials used in OLEDs, potentially improving the efficiency and brightness of these devices.
Liquid Crystal Technology
Biphenyl structures are integral to the development of liquid crystals . The specific arrangement of the biphenyl core, along with substituents like chlorine and fluorine, can influence the mesomorphic properties of liquid crystals, which are crucial for displays and other optical applications.
Agricultural Chemicals
While direct information on the use of 4’-Chloro-6-fluoro-[1,1’-biphenyl]-3-carboxylic acid in agriculture was not found, biphenyl and its derivatives are often explored for their potential as pesticides and herbicides due to their structural versatility and biological activity .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)11-7-9(13(16)17)3-6-12(11)15/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZFSSVNJLJWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653531 | |
| Record name | 4'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4-fluorobenzoic acid | |
CAS RN |
1181639-60-0 | |
| Record name | 4'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/structure/B1452821.png)
![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1452822.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline](/img/structure/B1452830.png)
![N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide](/img/structure/B1452831.png)

![1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1452835.png)
![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-](/img/structure/B1452838.png)


